molecular formula C18H15N3O3S2 B3012970 2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 361482-19-1

2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B3012970
CAS RN: 361482-19-1
M. Wt: 385.46
InChI Key: LHBJVYNWGPIUDU-UHFFFAOYSA-N
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Description

The compound “2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several heterocyclic rings, including a thiazole and a benzothiazole . These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecule contains a benzamide moiety, which is a common structural component in many pharmaceuticals . It also contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antioxidant Activity

Benzamide compounds, including those with dimethoxy groups, have been found to exhibit antioxidant activity . They can scavenge free radicals and chelate metals, which are processes that can prevent oxidative stress in biological systems .

Antibacterial Activity

Some benzamide derivatives have shown antibacterial activity against various bacterial strains . This suggests that the compound could potentially be used in the development of new antibacterial agents .

Antifungal Activity

Similar to its antibacterial properties, certain benzamide compounds have demonstrated antifungal activity . This indicates a potential application in the treatment of fungal infections .

Anti-inflammatory Activity

Benzothiazole derivatives, which are structurally similar to the compound , have been found to possess anti-inflammatory properties . This suggests a potential use in the treatment of inflammatory conditions .

Anticancer Agent

1,4-benzoquinone derivatives, such as the compound , have been identified as potential anticancer agents . They can induce redox transformations, which could be utilized in cancer treatments .

Material Science

The compound’s unique properties could make it suitable for various applications in material science. For instance, it could be used in the development of photoluminescent materials .

Organic Synthesis

Given its unique structure, the compound could be used as a building block in organic synthesis. It could be used to synthesize a variety of other compounds for further research and development.

Drug Development

The compound’s diverse biological activities suggest that it could be used in the development of new drugs . Its potential antioxidant, antibacterial, antifungal, anti-inflammatory, and anticancer properties could be harnessed to create new therapeutic agents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzothiazoles are known to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its synthesis. Given the biological activity of similar compounds, it could potentially be a candidate for drug development .

properties

IUPAC Name

2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-9-19-15-13(25-9)8-7-10-16(15)26-18(20-10)21-17(22)14-11(23-2)5-4-6-12(14)24-3/h4-8H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBJVYNWGPIUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

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